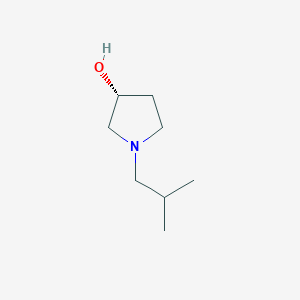
(5-methoxy-1,3-oxazol-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methoxy-1,3-oxazol-2-yl)methanamine, also known as 5-methoxyoxazol-2-ylmethanamine, is a versatile organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that has a melting point of 124-125°C and a boiling point of 199-200°C. The compound has a molecular weight of 149.14 g/mol and a molecular formula of C5H9NO2. It is soluble in water and is insoluble in most organic solvents.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (5-methoxy-1,3-oxazol-2-yl)methanamine involves the reaction of 5-methoxy-2-chlorooxazole with methanamine in the presence of a base.
Starting Materials
5-methoxy-2-chlorooxazole, Methanamine, Base (e.g. sodium hydroxide)
Reaction
Step 1: Dissolve 5-methoxy-2-chlorooxazole in a suitable solvent (e.g. dichloromethane)., Step 2: Add methanamine and base to the reaction mixture., Step 3: Stir the reaction mixture at room temperature for several hours., Step 4: Extract the product with a suitable solvent (e.g. ethyl acetate)., Step 5: Purify the product by column chromatography or recrystallization.
Scientific Research Applications
5-Methoxy-1,3-oxazol-2-yl)methanamine has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as amino acids and peptides, as well as in the synthesis of pharmaceuticals and drugs. It has also been used in the synthesis of polymers, dyes, and other materials. Additionally, the compound has been used in the synthesis of various catalysts and catalytic systems.
Mechanism Of Action
The mechanism of action of 5-methoxy-1,3-oxazol-2-yl)methanamine is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, it has been shown to act as an antioxidant and to inhibit the activity of certain bacteria.
Biochemical And Physiological Effects
5-Methoxy-1,3-oxazol-2-yl)methanamine has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidative effects. It has also been shown to have a variety of neurological effects, including a reduction in anxiety and an increase in cognitive performance. Additionally, it has been shown to have a protective effect on the liver and kidneys.
Advantages And Limitations For Lab Experiments
5-Methoxy-1,3-oxazol-2-yl)methanamine has a number of advantages and limitations for use in laboratory experiments. One advantage is its low toxicity, which makes it safe for use in experiments involving animals. Additionally, it is relatively easy to synthesize, which makes it cost-effective for laboratory use. However, it is not very soluble in organic solvents, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research involving 5-methoxy-1,3-oxazol-2-yl)methanamine. One potential direction is to further explore its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the synthesis of pharmaceuticals and drugs. Additionally, further research could be done to explore its potential applications in the synthesis of polymers, dyes, and other materials. Finally, further research could be done to explore its potential uses in the synthesis of catalysts and catalytic systems.
properties
IUPAC Name |
(5-methoxy-1,3-oxazol-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-8-5-3-7-4(2-6)9-5/h3H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHODEGXCIINYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(O1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methoxy-1,3-oxazol-2-yl)methanamine | |
CAS RN |
1783400-20-3 |
Source


|
| Record name | 1-(5-methoxy-1,3-oxazol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B6618693.png)
![2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B6618708.png)



